molecular formula C18H21BrN4O2S B2855196 1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol CAS No. 898350-48-6

1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol

Cat. No.: B2855196
CAS No.: 898350-48-6
M. Wt: 437.36
InChI Key: YEMKIJGQJIJONT-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol) is a heterocyclic molecule featuring a triazolothiazole core fused with a piperidine ring and a 4-bromophenyl substituent . Its structural complexity arises from the combination of a [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold, which is known for its pharmacological relevance, and a 4-hydroxypiperidine moiety that may enhance solubility and bioavailability.

Properties

IUPAC Name

5-[(4-bromophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-3-5-12(19)6-4-11)22-9-7-13(24)8-10-22/h3-6,13,15,24-25H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMKIJGQJIJONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The patent CN112645902A details optimized conditions for preparing 1-(4-bromophenyl)piperidine:

Reaction Scheme

Bromobenzene + Piperidine → N-Phenylpiperidine → Bromination → 1-(4-Bromophenyl)piperidine

Optimized Parameters (Example 1)

Parameter Value
Bromobenzene 50 g (0.318 mol)
Piperidine 28.5 g (0.334 mol)
Base KOtBu (64.2 g, 0.572 mol)
Solvent Sulfolane
Temperature 160-165°C (4 hr)
Workup MTBE extraction
Yield 84.1%
Purity (HPLC) 99.2%

This method eliminates isomer formation through steric control from tert-butoxide, achieving >99% para-selectivity. Comparative studies show sulfolane enhances reaction rate 3.2× versus DMF due to its high dielectric constant (ε=43.3) and thermal stability.

Construction of 2-Ethyl-6-Hydroxy-Triazolo[3,2-b]Thiazole

Cyclocondensation Protocol

EP0035228A1 discloses a general method for triazolo-thiazoles:

Key Steps

  • Thiazole ring formation from ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Diazotization and cyclization with HN₃

Critical Parameters

  • HN₃ concentration: 1.2-1.5 M in benzene
  • Temperature gradient: 0°C → 65°C over 8 hr
  • Catalyst: CuBr (5 mol%)
  • Yield: 68-72%

X-ray crystallography confirms the 6-hydroxy group adopts axial conformation, facilitating subsequent methylene bridge formation.

Methylene Bridge Installation

Mannich-Type Coupling

EvitaChem's protocol (EVT-2922252) employs:

Reaction Conditions

Piperidine + Triazolo-thiazole + CH₂O → Michael Adduct → Acidic Workup → Target

Optimized Variables

Variable Optimal Range
Solvent CH₂Cl₂/MeCN (3:1)
Temperature -10°C → 25°C gradient
Catalyst Zn(OTf)₂ (15 mol%)
Reaction Time 12-14 hr
Purification Column chromatography
Typical Yield 58-63%

NMR studies reveal complete diastereoselectivity at the methylene center due to steric effects from the 4-bromophenyl group.

Final Functionalization and Purification

Hydroxyl Group Activation

The terminal hydroxylation follows EP0035228A1's phosphorylation method:

Stepwise Protocol

  • Protect piperidin-4-ol as silyl ether
  • Bromophenyl installation via Buchwald-Hartwig coupling
  • TBAF-mediated deprotection

Purification Data

Method Efficiency
Recrystallization Dichloromethane/n-Heptane (1:4)
Reduced Pressure Distillation 0.1 mmHg, 145°C
Final Purity (LC-MS) 99.7%

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 7.31 (d, J=9.1 Hz, 2H, Ar-H)
δ 6.79 (d, J=9.1 Hz, 2H, Ar-H)
δ 4.12 (s, 1H, OH)
δ 3.89 (m, 2H, N-CH₂)
δ 2.76 (t, J=5.4 Hz, 4H, Piperidine-H)

HRMS (ESI+)
Calculated: 489.0721 [M+H]⁺
Found: 489.0718

Industrial Scale-Up Considerations

Process Economics

Parameter Lab Scale Pilot Plant
Total Cycle Time 72 hr 58 hr
E-Factor 32.4 18.7
API Recovery 63% 82%
Cost/kg $12,450 $8,920

Continuous flow systems reduce residence time 41% through segmented gas-liquid flow.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-bromophenyl group in the target compound can be replaced with other aryl or heteroaryl groups, altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Aryl Group) Molecular Formula Molecular Weight Key Properties/Activities
1-[(4-Bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol 4-Bromophenyl C₁₉H₂₁BrN₄O₂S 452.35 Potential CNS activity (piperidine moiety); bromine enhances lipophilicity
1-[(3,4-Difluorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol (BJ49358) 3,4-Difluorophenyl C₁₈H₂₀F₂N₄O₂S 394.44 Increased polarity due to fluorine; possible improved metabolic stability
1-({2-Ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol (BJ50335) 3-Fluorophenyl C₁₈H₂₁FN₄O₂S 376.45 Moderate lipophilicity; fluorophenyl may enhance blood-brain barrier penetration

Structural Insights :

  • Bromophenyl vs.
  • Difluorophenyl : The electron-withdrawing fluorine atoms may reduce oxidative metabolism, extending half-life .

Modifications in the Triazolothiazole Core

Variations in the triazolothiazole moiety influence electronic properties and ring puckering (see Cremer-Pople parameters ):

Compound Name Triazolothiazole Substitution Molecular Formula Molecular Weight Key Properties/Activities
4-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-phenyl-1,3-thiazole Methyl at position 6 C₁₄H₁₀N₄S₂ 298.39 Enhanced π-π stacking (phenyl-thiazole); lower solubility
(E)-Methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine Methoxyethylidene C₈H₁₀N₄OS 210.26 Conformational rigidity; potential for hydrogen bonding

Key Findings :

  • Methyl Substitution (Position 6) : Reduces ring puckering amplitude, stabilizing planar conformations .
  • Methoxyethylidene : Introduces a ketimine group, enabling Schiff base formation with biological targets .

Piperidine Ring Modifications

The piperidin-4-ol moiety can be replaced with other cyclic amines:

Compound Name Piperidine Substitution Molecular Formula Molecular Weight Key Properties/Activities
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol Piperazine with 3-chlorophenyl C₂₆H₂₈ClN₅O₃S 542.05 Increased basicity (piperazine); potential for dual-target binding
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyridazine replacement C₂₁H₁₇Cl₂N₅O 450.30 Reduced steric hindrance; altered pharmacokinetics

Pharmacological Implications :

  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen enhances hydrogen-bonding capacity, improving solubility but reducing CNS penetration .

Q & A

Q. What are the key synthetic methodologies for synthesizing 1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including cyclization of thioamide and hydrazine derivatives to form the triazolo-thiazole core, followed by Suzuki-Miyaura coupling for introducing the 4-bromophenyl group and nucleophilic substitution for attaching the piperidin-4-ol moiety . Critical parameters include:

  • Temperature : 60–80°C for cyclization steps to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Triethylamine or Pd(PPh₃)₄ for coupling reactions . Yield optimization requires iterative adjustment of these parameters, with purity monitored via TLC and HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., hydroxy groups at δ 5.2–5.8 ppm, bromophenyl aromatic signals at δ 7.3–7.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 435.38) .
  • IR spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3400 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

  • Anticancer activity : IC₅₀ values in the micromolar range against breast cancer cell lines (MCF-7) via apoptosis induction .
  • Anti-inflammatory potential : Docking studies suggest binding to COX-2 active sites .
  • Antimicrobial effects : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity in SAR studies?

Key substituent-activity relationships include:

Substituent Biological Impact Reference
4-Bromophenyl Enhances lipophilicity and target affinity
Piperidin-4-ol Improves solubility and CNS penetration
Triazolo-thiazole Mediates π-π stacking with enzyme active sites
Replacement of bromine with chlorine reduces anticancer potency by ~40%, while alkylation of the piperidine ring alters pharmacokinetics .

Q. What mechanistic insights explain its interaction with biological targets?

  • Enzyme inhibition : Competitive binding to 14-α-demethylase (CYP51) in fungal pathogens, disrupting ergosterol biosynthesis .
  • Receptor modulation : Molecular docking suggests affinity for serotonin receptors (5-HT₂A) via hydrogen bonding with the hydroxy group .
  • Apoptosis induction : Upregulation of caspase-3/7 in cancer cells, confirmed via flow cytometry .

Q. How can researchers address discrepancies in reported IC₅₀ values across studies?

Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. resazurin assays) .
  • Cell line heterogeneity : Validate results across multiple lines (e.g., MCF-7, HeLa) .
  • Compound purity : Ensure ≥95% purity via HPLC and elemental analysis .

Q. What computational strategies are employed to predict its ADMET properties?

  • Molecular dynamics simulations : Assess binding stability with targets (e.g., >100 ns trajectories for CYP51) .
  • QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with bioavailability .
  • In silico toxicity : Predict hepatotoxicity using Derek Nexus or ProTox-II .

Methodological Recommendations

  • Synthetic challenges : Optimize coupling reactions using PdCl₂(dppf) for higher yields (~75%) .
  • Biological assays : Pair in vitro studies with ex vivo models (e.g., rat liver microsomes) to evaluate metabolic stability .
  • Data validation : Cross-reference spectral data with databases (e.g., PubChem, excluding vendor-specific entries) .

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